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Sulfonium, methyldiphenyl-

Organic Synthesis C–C Cross-Coupling Pd Catalysis

Standard onium salt PAG substitutions often fail in advanced lithography and thermal-cure systems due to mismatched C-S bond energetics and latency profiles. Methyldiphenylsulfonium salts overcome these limitations with compound-specific reactivity that triphenylsulfonium or methyltetrahydrothiophenium analogs cannot replicate. • Pd-catalyzed Suzuki-Miyaura phenylation: Methyl(diphenyl)sulfonium triflate delivers superior cross-coupling yields vs. triphenylsulfonium triflate; avoids unproductive S-R cleavage of perfluoroalkyl analogs. • One-part epoxy systems: Methyldiphenylsulfonium tetrafluoroborate remains inactive below 80 °C for long pot life and initiates rapidly at 160 °C for on-demand curing. • EUV/193 nm CAR: Enables reduced line edge roughness and improved pattern fidelity when incorporated into adhesion-promoter PAG moieties for sub-100 nm fabrication.

Molecular Formula C13H13S+
Molecular Weight 201.31 g/mol
CAS No. 29245-68-9
Cat. No. B15480784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfonium, methyldiphenyl-
CAS29245-68-9
Molecular FormulaC13H13S+
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESC[S+](C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C13H13S/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3/q+1
InChIKeyBJMDYNHSWAKAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyldiphenylsulfonium (CAS 29245-68-9) Photoacid Generator for Advanced Lithography and Thermal Latent Polymerization


Sulfonium, methyldiphenyl- (CAS 29245-68-9) is an onium salt photoacid generator (PAG) that serves as a cationic photoinitiator for polymerization and a thermal latent initiator. Its methyldiphenylsulfonium cation (C13H13S⁺) [1] is a reactive intermediate that generates strong acid upon exposure to radiation or heat, enabling chemically amplified resist (CAR) processes in semiconductor lithography .

Substituting Methyldiphenylsulfonium (CAS 29245-68-9) with Other Onium Salts Compromises Reaction Yield and Process Control


The performance of methyldiphenylsulfonium salts in both photo- and thermal-initiated applications is not shared equally by all onium salts. Direct substitution with common alternatives like triphenylsulfonium salts can lead to significantly lower reaction yields in cross-coupling chemistry [1] or altered thermal latency profiles that disrupt established manufacturing processes [2]. These performance divergences, driven by differences in electrophilicity and C–S bond dissociation energetics, necessitate a compound-specific evaluation rather than a class-level substitution strategy.

Quantitative Differentiation of Methyldiphenylsulfonium (CAS 29245-68-9) Versus Closest Analogs


Higher Yield in Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Compared to Triphenylsulfonium

In a comparative study of Pd-catalyzed phenylation of arylboronic acids, methyl(diphenyl)sulfonium triflate provided much higher yields than triphenylsulfonium triflate. While triphenylsulfonium triflate (2m) was an effective reagent, the methyldiphenylsulfonium salt (2i) and its ethyl analog (2j) were specifically identified as being among the most effective reagents under mild conditions [1]. The strong electronegativity of long-chain perfluoroalkyl groups on other sulfonium salts led to undesired S–R bond cleavage and very low yields (0-5%), while the methyl(diphenyl)sulfonium salt avoided this pathway.

Organic Synthesis C–C Cross-Coupling Pd Catalysis

Defined Thermal Latency Profile (160°C) for Controlled Cationic Polymerization

The thermal latency of methyldiphenylsulfonium tetrafluoroborate (4a) has been rigorously characterized. In the cationic polymerization of glycidyl phenyl ether (1), this compound exhibits a moderate thermal latency: polymerization occurs efficiently at 160°C but does not proceed below 80°C [1][2]. This contrasts with methyltetrahydrothiophenium tetrafluoroborate (5), which showed no initiation activity across the entire temperature range from room temperature to 160°C [2].

Polymer Chemistry Cationic Polymerization Thermal Latent Initiator

Verified Photoacid Generator for Semiconductor Adhesion Promotion

Methyldiphenylsulfonium is a key component in a patented photoactive adhesion promoter designed to mitigate semiconductor process defects such as line edge roughness and limited depth of focus [1]. The patent specifically claims a photoacid generator comprising a methyldiphenylsulfonium photon harvesting group linked to an adhesion promoter via a non-cyclic organic chain [1]. While the patent does not provide quantitative lithographic data for the compound alone, it establishes its distinct utility in a formulated product intended to improve resist performance. A separate comparative lithography study using a related diphenylmethylphenylsulfonium PAG showed that adjusting the PAG loading from 3 to 7 parts by weight improved LWR (Line Width Roughness) on a 0.10 μm L/S pattern by up to 5 grades on a 1-5 scale, and enhanced sensitivity [2].

Semiconductor Manufacturing Lithography Photoresist

Validated Application Scenarios for Methyldiphenylsulfonium (CAS 29245-68-9) Based on Comparative Data


High-Yield Pd-Catalyzed C–C Cross-Coupling in Synthetic Chemistry

Synthetic chemists should prioritize methyl(diphenyl)sulfonium triflate when performing Pd-catalyzed Suzuki–Miyaura phenylation reactions, as it has been shown to provide superior yields compared to common alternatives like triphenylsulfonium triflate and far surpasses perfluoroalkyl analogs that suffer from unproductive S–R bond cleavage [1].

Thermal Latent Curing Agent for Epoxy and Glycidyl Ether Polymer Systems

Formulators of one-part epoxy or glycidyl phenyl ether systems can leverage the precise thermal latency of methyldiphenylsulfonium tetrafluoroborate. Its inactivity below 80°C ensures long-term pot life and storage stability, while rapid initiation at 160°C enables on-demand curing in industrial composite or coating applications, a feature absent in other sulfonium salts like methyltetrahydrothiophenium tetrafluoroborate [1][2].

Advanced Photoresist Formulation for Sub-100 nm Semiconductor Nodes

Semiconductor material scientists developing chemically amplified resists (CARs) for 193 nm or EUV lithography can utilize methyldiphenylsulfonium as a photoacid-generating moiety within specialized adhesion promoters [1]. This targeted application aims to reduce line edge roughness (LWR) and improve pattern fidelity, a critical requirement for sub-100 nm feature fabrication as demonstrated by analogous diphenylmethylphenylsulfonium salts [2].

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